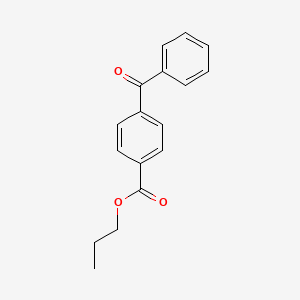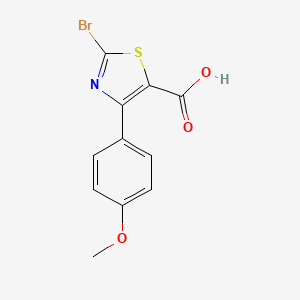
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromo group at the second position, a methoxyphenyl group at the fourth position, and a carboxylic acid group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Bromination: The thiazole ring is then brominated at the second position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced at the fourth position through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation Reactions: Oxidizing agents (mCPBA, H2O2), solvents (CH2Cl2, MeOH).
Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).
Coupling Reactions: Coupling agents (EDC, DCC), solvents (CH2Cl2, DMF).
Major Products Formed
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation Reactions: Thiazole sulfoxides and sulfones.
Reduction Reactions: Thiazolidines.
Coupling Reactions: Amides and esters.
科学研究应用
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxyphenyl group.
2-Bromo-4-phenylthiazole-5-carboxylic acid: Similar structure but without the methoxy group on the phenyl ring.
2-Bromo-4-(4-chlorophenyl)thiazole-5-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
2-bromo-4-(4-methoxyphenyl)-5-Thiazolecarboxylic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties, reactivity, and biological activity. This structural feature may enhance its potential as a bioactive molecule and its suitability for various applications .
属性
分子式 |
C11H8BrNO3S |
|---|---|
分子量 |
314.16 g/mol |
IUPAC 名称 |
2-bromo-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-7-4-2-6(3-5-7)8-9(10(14)15)17-11(12)13-8/h2-5H,1H3,(H,14,15) |
InChI 键 |
MZXKPDLSBJXGFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
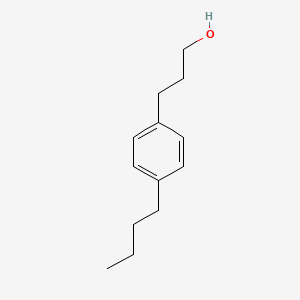

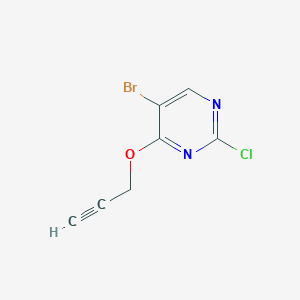
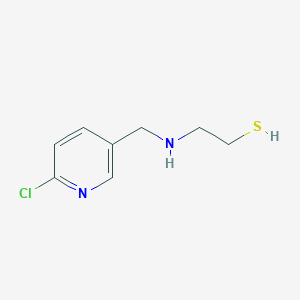
![4-Chloro-2-[(3-chlorophenyl)amino]-1-nitrobenzene](/img/structure/B8503907.png)
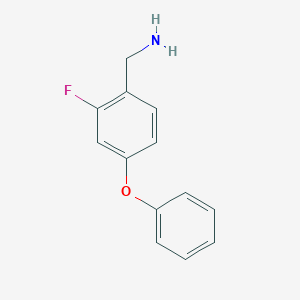
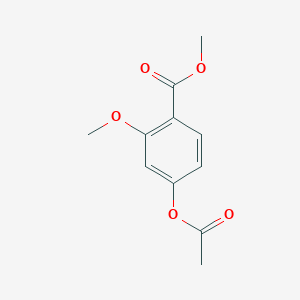
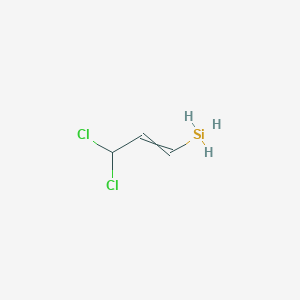

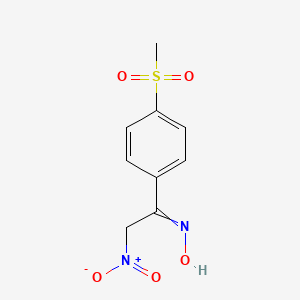
![4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8503953.png)
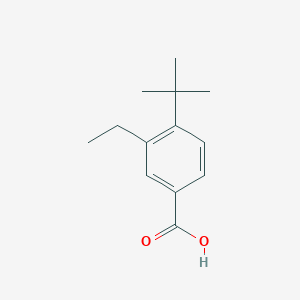
![2-Bromo-6-[(3-methylpiperidyl)methyl]pyridine](/img/structure/B8503968.png)
